molecular formula C11H18Cl2N2O B2768413 2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride CAS No. 161416-85-9

2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride

Cat. No. B2768413
CAS RN: 161416-85-9
M. Wt: 265.18
InChI Key: UGVSESCRKJTJAK-YQFADDPSSA-N
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Description

“2-methyl-3-(2-®-pyrrolidinylmethoxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 2375273-20-2 . It has a molecular weight of 251.16 and its IUPAC name is 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride .


Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved via α-Methylation . This process involves progressing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9;;/h2-3,5,9,11H,4,6-7H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-methylpyridines involve heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 251.16 . The storage temperature is room temperature .

Scientific Research Applications

Cognitive Enhancement Properties

2-Methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine, also known as ABT-089, has been studied for its potential cognitive-enhancing properties. It is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. Research demonstrates that ABT-089 shows positive effects in rodent and primate models of cognitive enhancement. Its profile across several measures of cholinergic channel function, both in vitro and in vivo, suggests that it could be an attractive candidate for the treatment of cognitive disorders. This compound exhibits a reduced propensity to activate peripheral ganglionic type receptors, indicating a more targeted action within the central nervous system. The in vitro metabolism and in vivo bioavailability data further support its potential as a therapeutic agent (Lin et al., 1997).

Enhanced Drug Delivery Systems

The dihydropyridine-pyridine redox system has been applied for enhancing the delivery of quaternary pyridinium salts through biological membranes. This approach is particularly relevant for compounds that need to cross the blood-brain barrier or other lipoidal barriers for therapeutic efficacy. By converting compounds into their dihydropyridine derivatives, they can be more easily transported through these barriers and then reverted to their active form via chemical or enzymatic oxidation processes. This method has been exemplified in the delivery of N-methylpyridinium-2-carbaldoxime chloride (2-PAM), highlighting the potential for broader applications in drug delivery systems (Bodor, Shek, & Higuchi, 1976).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSESCRKJTJAK-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride

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